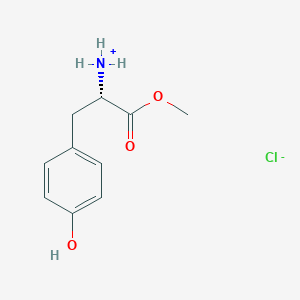

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

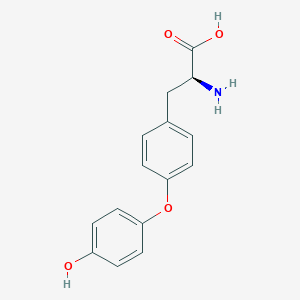

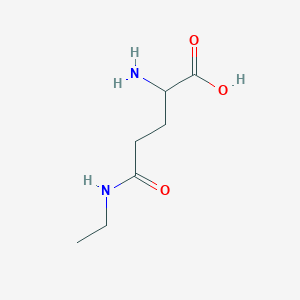

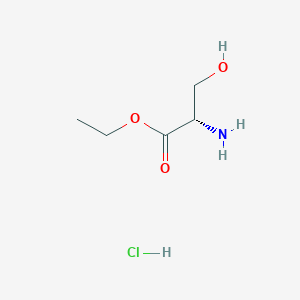

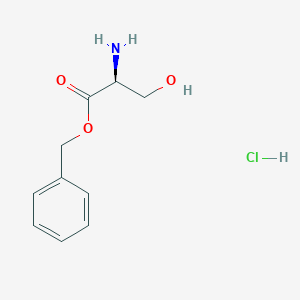

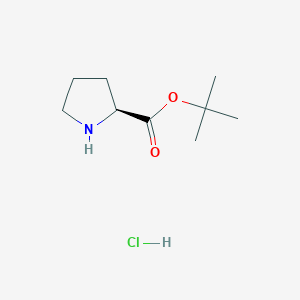

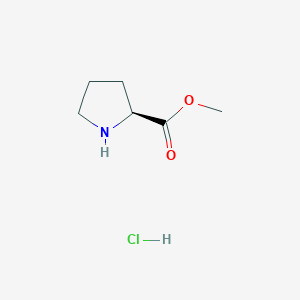

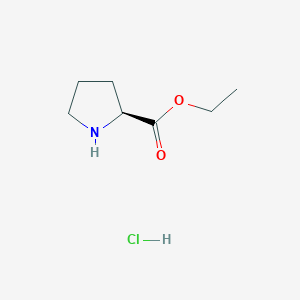

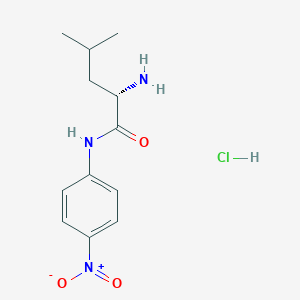

“(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride” is a chemical compound with the molecular formula C12H18ClN3O3 . It is also known by other names such as L-Leucine p-nitroanilide hydrochloride and L-Leucine 4-nitroanilide HCl . The compound has a molecular weight of 287.74 g/mol .

Molecular Structure Analysis

The compound has a complex molecular structure. The InChI representation of the compound isInChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1 . The compound’s structure includes a nitrophenyl group attached to a leucine residue, which is a common structure in many bioactive compounds. Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride” are not available, it’s known that nitrophenyl compounds can undergo reductive conversion to aminophenol compounds . This reaction is of great commercial importance as aminophenols are valuable chemicals for producing drugs and other applications .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass of the compound is 251.12699141 g/mol .Applications De Recherche Scientifique

Material Science Applications

- The study of powder X-ray diffraction for similar compounds suggests applications in material characterization, potentially aiding in the development of new materials with specific optical or structural properties (Qing Wang et al., 2015).

Medicinal Chemistry Applications

- Kinetic and mechanistic studies on the formation and decomposition of derivatives of similar compounds in basic medium can inform the synthesis of pharmaceuticals, offering insights into stability and reactivity important for drug development (M. Sedlák et al., 2002).

- Novel dipeptides bearing sulfonamide groups, synthesized from structurally related compounds, have been investigated as antimalarial and antitrypanosomal agents, highlighting potential applications in the design of new treatments for infectious diseases (O. Ekoh et al., 2021).

Analytical Chemistry Applications

- Electrosynthesis studies of related compounds demonstrate applications in the development of analytical methodologies for the detection and quantification of pharmaceuticals and pollutants, potentially extending to the analysis of "(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride" (A. Konarev et al., 2007).

Propriétés

IUPAC Name |

(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOYXOWPGRWPLS-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585198 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride | |

CAS RN |

16010-98-3 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.